![molecular formula C20H20N4O4S B2636814 2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-34-8](/img/structure/B2636814.png)

2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

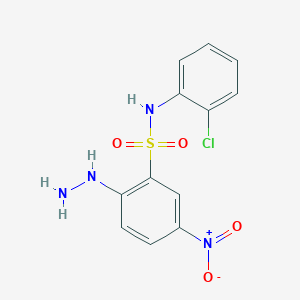

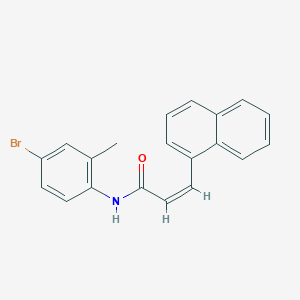

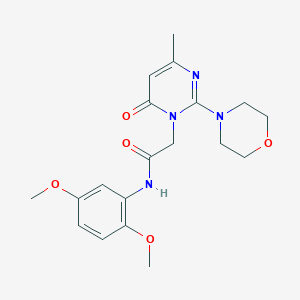

The compound is a derivative of pyrimido[4,5-b]quinoline, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .Chemical Reactions Analysis

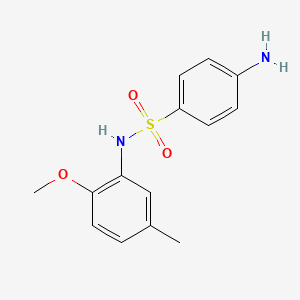

The chemical reactions involving this compound would depend on its functional groups. For instance, the nitro group could be reduced to an amine, providing a useful building block in amide-coupling reactions .Physical And Chemical Properties Analysis

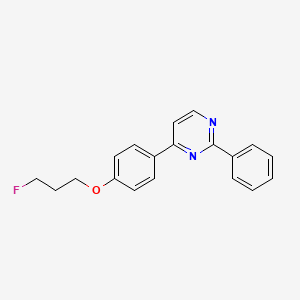

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of a sulfur atom could increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación

Corrosion Inhibition

5-Arylpyrimido-[4,5-b]quinoline-diones, including a derivative similar to the chemical , have been researched for their role as sustainable corrosion inhibitors for mild steel in acidic solutions. These compounds, known as APQDs, have demonstrated high efficiency in inhibiting corrosion, with the mechanism involving adsorption onto the steel surface. Quantum chemical calculations and molecular dynamics simulations support the empirical findings, providing insight into the mechanisms and characteristics of these compounds as corrosion inhibitors (Verma et al., 2016).

Synthetic Chemistry

The compound has been explored as part of a series in synthetic chemistry, particularly in Hantzsch-like syntheses for creating various bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to different cores. These multicomponent reactions involve interactions with various reagents, leading to novel molecular structures. These studies contribute to the development of new synthetic routes and potential applications in diverse fields, including materials science and pharmaceuticals (Diab et al., 2021).

Molecular Catalysis

Research has also delved into the utilization of pyrimido[4,5-b]quinoline derivatives in catalysis. Specifically, metal-organic frameworks (MOFs) containing these compounds have been examined for their effectiveness in catalyzing the synthesis of new categories of N-heterocyclic compounds. The advantages of these MOFs include high yields, short reaction times, and the reusability of the catalyst, demonstrating the compound's potential in facilitating efficient and sustainable chemical reactions (Sepehrmansouri et al., 2020).

Propiedades

IUPAC Name |

5-(4-nitrophenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-10(2)29-20-22-18-17(19(26)23-20)15(11-6-8-12(9-7-11)24(27)28)16-13(21-18)4-3-5-14(16)25/h6-10,15H,3-5H2,1-2H3,(H2,21,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGBDYTWGZXONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2636732.png)

![6-(4-Chlorophenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2636746.png)